Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom, an ethyl ester group, and a prop-2-en-1-yloxy substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Etherification: The prop-2-en-1-yloxy group can be introduced via a Williamson ether synthesis, where the corresponding alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzofuran rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiourea
Major Products
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
Scientific Research Applications
Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies investigating the interaction of benzofuran derivatives with biological targets such as enzymes and receptors.
Material Science: It can be used in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The benzofuran core can interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-phenyl-1-benzofuran-3-carboxylate: Lacks the prop-2-en-1-yloxy group, making it less versatile in certain reactions.
Ethyl 5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Uniqueness
Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for synthetic chemists and researchers exploring new pharmacological agents.
Properties
IUPAC Name |
ethyl 6-bromo-5-(2-oxo-2-prop-2-enoxyethoxy)-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO6/c1-3-10-27-19(24)13-28-18-11-15-17(12-16(18)23)29-21(14-8-6-5-7-9-14)20(15)22(25)26-4-2/h3,5-9,11-12H,1,4,10,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGKEJFYTZLRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OCC=C)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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